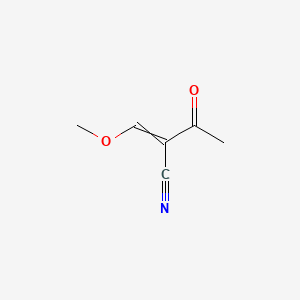![molecular formula C15H12Cl2N2O3 B12521539 Benzoic acid, 3-[[[[(2,4-dichlorophenyl)methyl]amino]carbonyl]amino]- CAS No. 651748-62-8](/img/structure/B12521539.png)
Benzoic acid, 3-[[[[(2,4-dichlorophenyl)methyl]amino]carbonyl]amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 3-[[[[(2,4-dichlorophenyl)methyl]amino]carbonyl]amino]- is a complex organic compound that features a benzoic acid core with a 2,4-dichlorophenylmethylamino group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-[[[[(2,4-dichlorophenyl)methyl]amino]carbonyl]amino]- typically involves multiple steps. One common method involves the reaction of 2,4-dichlorobenzylamine with benzoic acid derivatives under specific conditions. The reaction often requires a catalyst and controlled temperature to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-[[[[(2,4-dichlorophenyl)methyl]amino]carbonyl]amino]- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents can reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated positions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Benzoic acid, 3-[[[[(2,4-dichlorophenyl)methyl]amino]carbonyl]amino]- has several applications in scientific research:
Mechanism of Action
The mechanism by which benzoic acid, 3-[[[[(2,4-dichlorophenyl)methyl]amino]carbonyl]amino]- exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors that are critical in various biological pathways. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid derivatives: Such as 2-amino-3-methylbenzoic acid and 2-amino-4-methylbenzoic acid
Chlorinated benzoic acids: Compounds like 2,4-dichlorobenzoic acid.
Uniqueness
What sets benzoic acid, 3-[[[[(2,4-dichlorophenyl)methyl]amino]carbonyl]amino]- apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry .
Properties
CAS No. |
651748-62-8 |
|---|---|
Molecular Formula |
C15H12Cl2N2O3 |
Molecular Weight |
339.2 g/mol |
IUPAC Name |
3-[(2,4-dichlorophenyl)methylcarbamoylamino]benzoic acid |
InChI |
InChI=1S/C15H12Cl2N2O3/c16-11-5-4-10(13(17)7-11)8-18-15(22)19-12-3-1-2-9(6-12)14(20)21/h1-7H,8H2,(H,20,21)(H2,18,19,22) |
InChI Key |
BEQUXEKFAAHLTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NCC2=C(C=C(C=C2)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-[(Pyridin-2-yl)ethynyl]quinoline](/img/structure/B12521477.png)
![4-({4-[(4-Iodophenyl)ethynyl]phenyl}ethynyl)aniline](/img/structure/B12521479.png)




![1-Hexanone, 1-[5-[1-(1H-pyrrol-2-yl)hexyl]-1H-pyrrol-2-yl]-](/img/structure/B12521493.png)




